Cas no 468-41-7 ((3S,3aS,5aS,5bR,9S,11aR,11bS,13aR)-N,3,11a-trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine)

(3S,3aS,5aS,5bR,9S,11aR,11bS,13aR)-N,3,11a-trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine structure
468-41-7 structure
Product Name:(3S,3aS,5aS,5bR,9S,11aR,11bS,13aR)-N,3,11a-trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
Numero CAS:468-41-7
MF:C22H36N2
MW:328.534646034241
CID:1517806
PubChem ID:101686
Update Time:2025-04-21

(3S,3aS,5aS,5bR,9S,11aR,11bS,13aR)-N,3,11a-trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,3aS,5aS,5bR,9S,11aR,11bS,13aR)-N,3,11a-trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
    • 23-Norcon-5-enin-3-amine, N-methyl-, (3.beta.)-
    • 23-Norcon-5-enin-3-amine, N-methyl-, (3beta)-
    • N-Methyl-23-norcon-5-enin-3-amine (3beta)-
    • 468-41-7
    • Conimin
    • Norcon-5-enine, 3beta-(methylamino)-
    • Conimine
    • DTXSID40963665
    • N,3,11a-Trimethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13-hexadecahydro-1H-naphtho[2',1':4,5]indeno[1,7a-c]pyrrol-9-amine
    • Inchi: 1S/C22H36N2/c1-14-18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24-14/h4,14,16-20,23-24H,5-13H2,1-3H3
    • Chiave InChI: SHCHXCXYUPHKHW-UHFFFAOYSA-N
    • Sorrisi: CNC1CC2C(C3C(CC=2)C2C4(C(CC2)C(C)NC4)CC3)(C)CC1

Proprietà calcolate

  • Massa esatta: 328.28808
  • Massa monoisotopica: 328.287849157g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 1
  • Complessità: 554
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 24.1Ų

Proprietà sperimentali

  • PSA: 24.06
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti